![molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5](/img/structure/B596261.png)
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .
Molecular Structure Analysis
The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .
Chemical Reactions Analysis
The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
科学的研究の応用
Catalytic Reactions
Research demonstrates the application of CF3-containing spiro compounds in catalytic reactions. For instance, Dai et al. (2012) explored the one-pot multi-component reaction facilitated by iodine catalysis to produce derivatives of CF3-containing spiro[indene-2,3′-piperidine] (Dai et al., 2012).
Structural Studies
Structural analysis of related compounds has been a focus in several studies. For example, Wei et al. (2011) conducted an X-ray crystallography study on a closely related compound, providing insights into its structural properties (Wei et al., 2011).
Synthesis and Reactivity
The synthesis and reactivity of related spiro compounds are well-documented. Salnikova et al. (2019) demonstrated the three-component spiro heterocyclization of pyrrolediones and indane-1,3-dione with heterocyclic enamines, leading to the formation of 3-methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles) (Salnikova, Dmitriev, & Maslivets, 2019).
Application in Medicinal Chemistry
Girgis (2009) highlighted the potential anti-tumor properties of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, showcasing their application in medicinal chemistry (Girgis, 2009).
Advanced Organic Synthesis Techniques
Zhou et al. (2014) described a rhodium(III)-catalyzed [3+2] annulation method for the synthesis of spiro[indene-1,2'-pyrrolidine] architectures, demonstrating advanced techniques in organic synthesis (Zhou et al., 2014).
Photocatalytic Applications
Kumari and Singh (2020) explored the photocatalytic reduction of fluorescent dyes using synthesized spiroindenoquinoxaline pyrrolizidines, an application relevant to environmental chemistry (Kumari & Singh, 2020).
作用機序
Target of Action
It’s worth noting that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to exhibit bioactivity against cancer cells, microbes, and various diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
It’s known that the trifluoromethyl group (tfm, -cf3) in pharmaceuticals and agrochemicals contributes to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the trifluoromethyl group in the compound could play a significant role in its interaction with its targets.
Biochemical Pathways
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that the compound could potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the introduction of spiro moieties can profoundly alter the physicochemical and biological profiles of parent compounds due to their high rigidity and unique three-dimensional geometries . This suggests that the compound could have unique ADME properties that impact its bioavailability.
Result of Action
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the development of organic compounds containing fluorine, such as this compound, has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that various environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Therefore, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .
生化学分析
Biochemical Properties
It is known that spirooxindole derivatives, which are structurally similar to this compound, have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Cellular Effects
Related spirooxindole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
特性
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCMLWHFCYKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677547 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-38-5 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
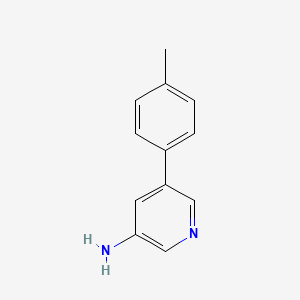


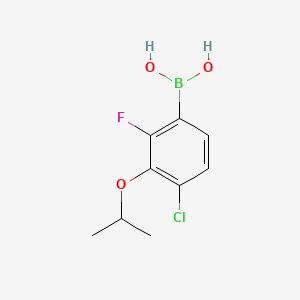
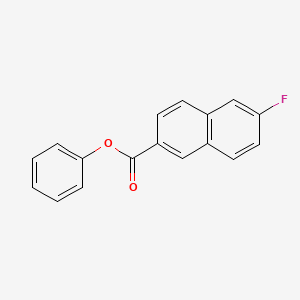
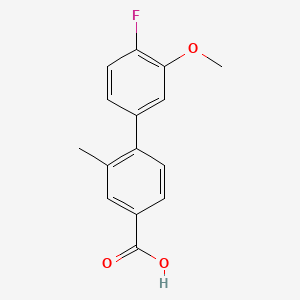
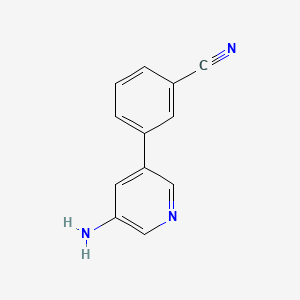
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

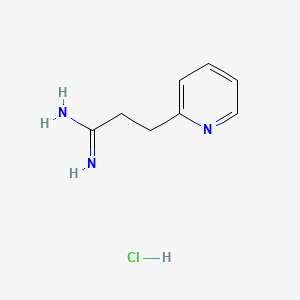

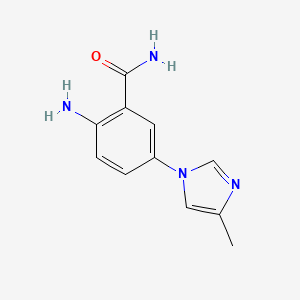

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)
